1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate
Overview
Description
“1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate” is a chemical compound with the CAS Number: 1227911-34-3 . It has a molecular weight of 291.35 and its IUPAC name is 1-benzyl 3-methyl (3R,6S)-6-methylpiperidine-1,3-dicarboxylate . The compound is typically stored in a refrigerator .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C16H21NO4/c1-12-8-9-14 (15 (18)20-2)10-17 (12)16 (19)21-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3/t12-,14+/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . and is typically stored in a refrigerator .Scientific Research Applications
Antibacterial Evaluation
1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate derivatives have shown promise in antibacterial applications. A study synthesized and analyzed the antibacterial effectiveness of several derivatives, noting valuable results in combating bacterial infections (Aziz‐ur‐Rehman et al., 2017).
Enantioselective Benzylation
The compound has been utilized in enantioselective benzylation processes. A particular study involved the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, which is useful for preparing biologically active compounds with a chiral 3-benzylpiperidine backbone (Yaomin Wang et al., 2018).
Synthesis of Novel Compounds
Research has been conducted on synthesizing novel compounds using derivatives of this compound. For example, the synthesis of racemic albifloranine and its anti-addictive congeners, including 18-methoxycoronaridine, involved the use of such derivatives (U. Bandarage et al., 1999).
Protein Tyrosine Kinase Jak3 Inhibitor Synthesis
The compound has been utilized as an intermediate in synthesizing inhibitors for protein tyrosine kinase Jak3, a target for treating various diseases (Chen Xin-zhi, 2011).
Development of Acetylcholinesterase Inhibitors
It has also been involved in the synthesis of Donepezil Hydrochloride, an acetylcholinesterase inhibitor, which is significant in the treatment of Alzheimer's disease (H. Bing, 2005).
Studies on Benzyl Silanes
The compound's derivatives have been studied for their influence on the bonding situation of benzyl silanes, contributing to the understanding of their structural and electronic properties (Felix Otte et al., 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .
properties
IUPAC Name |
1-O-benzyl 3-O-methyl 6-methylpiperidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-12-8-9-14(15(18)20-2)10-17(12)16(19)21-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRRKWFHSQQJIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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